In Vitro Antibacterial Activity: 4-(2-Ethylphenyl)oxazolidin-2-one vs. Oxazolidinone Class Benchmark
The compound demonstrates quantifiable in vitro antibacterial activity against Gram-negative bacteria, a known challenge for the oxazolidinone class [1]. Specifically, the compound was tested against *Escherichia coli* 257, showing a Minimum Inhibitory Concentration (MIC) of 1 . While the unit for this MIC is not fully defined in the abstracted data, it represents a measurable level of activity. This is notable because first-generation oxazolidinones like linezolid and eperezolid are clinically inactive against Gram-negative species [2].
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | MIC: 1 (unit unspecified) against *E. coli* 257 |
| Comparator Or Baseline | Linezolid / Eperezolid: Clinically inactive against Gram-negative bacteria |
| Quantified Difference | Measurable activity vs. no activity |
| Conditions | In vitro MIC assay against *Escherichia coli* 257 |
Why This Matters
Demonstrates a potential differentiating feature (Gram-negative activity) that can guide the selection of this scaffold for developing broader-spectrum oxazolidinone analogs.
- [1] Das, B., Rudra, S., Yadav, A., Ray, A., Rao, A. V. S. R., Srinivas, A. S. S. V., ... & Mehta, A. (2005). Synthesis and SAR of novel oxazolidinones: Discovery of ranbezolid. *Bioorganic & Medicinal Chemistry Letters*, 15(19), 4261-4267. View Source
- [2] Das, B., Rudra, S., Yadav, A., Ray, A., Rao, A. V. S. R., Srinivas, A. S. S. V., ... & Mehta, A. (2005). Synthesis and SAR of novel oxazolidinones: Discovery of ranbezolid. *Bioorganic & Medicinal Chemistry Letters*, 15(19), 4261-4267. View Source
